Dicerium trimagnesium dodecanitrate

Description

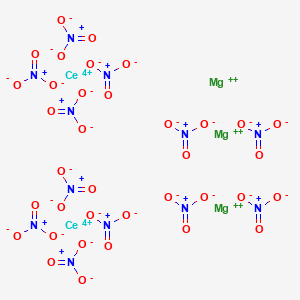

Dicerium trimagnesium dodecanitrate (hypothetical formula: Ce₂Mg₃(NO₃)₁₂) is a complex nitrate compound combining cerium and magnesium cations. This article compares its inferred characteristics with structurally or functionally similar compounds, such as dicerium tricarbonate (Ce₂(CO₃)₃) and trimagnesium dicitrate (Mg₃(C₆H₅O₇)₂), leveraging existing research on their chemical behavior, applications, and safety profiles .

Properties

CAS No. |

15276-91-2 |

|---|---|

Molecular Formula |

Ce2Mg3N12O36+2 |

Molecular Weight |

1097.2058 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Dicerium Tricarbonate (Ce₂(CO₃)₃)

- Formula : Ce₂(CO₃)₃

- CAS No.: 537-01-9

- Molecular Weight : ~460.27 g/mol (calculated)

Trimagnesium Dicitrate (Mg₃(C₆H₅O₇)₂)

- Formula : Mg₃(C₆H₅O₇)₂

- CAS No.: 3344-18-1

- Molecular Weight : 451.11 g/mol

- Applications : Widely used in pharmaceuticals (e.g., antiarrhythmic agents), dietary supplements, and fertilizers due to high magnesium bioavailability .

Hypothetical Dicerium Trimagnesium Dodecanitrate

- Inferred Properties : Likely high solubility in polar solvents due to nitrate anions. Combines cerium’s redox activity (common in catalysts) with magnesium’s biological relevance.

Table 1: Comparative Structural Properties

| Property | Dicerium Tricarbonate | Trimagnesium Dicitrate | This compound (Inferred) |

|---|---|---|---|

| Formula | Ce₂(CO₃)₃ | Mg₃(C₆H₅O₇)₂ | Ce₂Mg₃(NO₃)₁₂ |

| Molecular Weight (g/mol) | ~460.27 | 451.11 | ~1,200 (estimated) |

| Anion Type | Carbonate | Citrate | Nitrate |

Dicerium Tricarbonate

- Limited market data; primarily referenced in safety documentation without specific industrial applications .

Trimagnesium Dicitrate

- Pharmaceuticals : Used in antiarrhythmic drugs (e.g., magnesium supplements) due to rapid absorption .

- Food Industry : Recognized as safe (GRAS) for fortification .

- Market Trends : Global demand driven by healthcare and agriculture sectors, with detailed market reports spanning production, pricing, and regional consumption .

This compound

- Potential Uses: Could serve in catalytic systems (leveraging cerium’s redox properties) or specialty materials.

Table 2: Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.